5-Fluoro-2-methoxybenzaldehyde (CAS: 19415-51-1) is a highly reactive, fluorinated ortho-anisaldehyde derivative widely procured as a building block in pharmaceutical and materials synthesis. Characterized by the synergistic electronic effects of an electron-donating methoxy group at the 2-position and an electron-withdrawing fluorine atom at the 5-position, this compound exhibits enhanced electrophilicity at the aldehyde carbon compared to unsubstituted analogs. It is a critical precursor for the synthesis of active pharmaceutical ingredients (APIs), including selective norepinephrine uptake inhibitors like edivoxetine, and various spirocyclic and cyclopropyl derivatives [REFS-1, REFS-2]. Its baseline physical properties, such as a relatively low melting point, make it highly suitable for mainstream laboratory and industrial workflows requiring efficient dissolution and scalable carbon-carbon or carbon-nitrogen bond formation.
Substituting 5-fluoro-2-methoxybenzaldehyde with non-fluorinated analogs (e.g., 2-methoxybenzaldehyde) or different regioisomers (e.g., 4-fluoro-2-methoxybenzaldehyde) fundamentally alters both process chemistry and downstream application efficacy. The specific 5-fluoro substitution provides a precise stereoelectronic profile that increases the reactivity of the aldehyde toward nucleophiles in reductive aminations and Knoevenagel condensations, while avoiding the steric hindrance that might occur with substitutions closer to the aldehyde group [1]. Furthermore, regioisomers like 4-fluoro-2-methoxybenzaldehyde possess significantly higher melting points, which changes the thermal requirements for melt-processing and alters solubility kinetics during scale-up . In pharmaceutical contexts, the exact positioning of the fluorine atom is strictly required for target binding affinity, meaning any structural deviation renders the resulting API inactive or highly off-target.
In procurement and scale-up, the physical state of the precursor is critical for handling and dissolution. 5-Fluoro-2-methoxybenzaldehyde exhibits a significantly lower melting point (41–46 °C) compared to its regioisomer 4-fluoro-2-methoxybenzaldehyde (60–62 °C) [REFS-1, REFS-2]. This lower melting point allows for easier melt-processing and faster dissolution kinetics in organic solvents at ambient temperatures, reducing the energy required for formulation.
| Evidence Dimension | Melting Point |
| Target Compound Data | 41–46 °C |
| Comparator Or Baseline | 4-Fluoro-2-methoxybenzaldehyde (60–62 °C) |
| Quantified Difference | 14–16 °C lower melting point |
| Conditions | Standard atmospheric pressure, clear melt |
A lower melting point facilitates easier handling, faster dissolution, and lower-energy melt processing in industrial scale-up.
For the synthesis of complex pharmaceutical intermediates, such as spirocyclic tranylcypromine derivatives, the reactivity of the benzaldehyde precursor directly impacts the overall yield. When subjected to reductive amination, 5-fluoro-2-methoxybenzaldehyde achieved a 70% yield, outperforming the 5-bromo-2-methoxybenzaldehyde analog, which yielded 67% under identical conditions [1]. The highly electronegative fluorine atom enhances the electrophilicity of the aldehyde carbon, facilitating more efficient imine formation prior to reduction.
| Evidence Dimension | Reductive Amination Yield |
| Target Compound Data | 70% yield |
| Comparator Or Baseline | 5-Bromo-2-methoxybenzaldehyde (67% yield) |
| Quantified Difference | +3% absolute yield improvement |
| Conditions | Reaction with spirocyclic amine, standard reductive amination conditions |
Higher coupling yields in late-stage or complex intermediate synthesis directly reduce the cost of goods and simplify purification.
The synthesis of 5-fluoro-2-methoxybenzaldehyde via Bouveault formylation from 2-bromo-4-fluoroanisole is highly sensitive to the choice of formylating agent. Using N,N-dimethylformamide (DMF) provides the aldehyde in 87.1% yield [1]. However, substituting DMF with N-formylmorpholine or N-formylpiperidine significantly reduces purity and yield due to the formation of reductive amination by-products. This occurs because the non-volatile secondary amine by-products (morpholine/piperidine) readily react with the highly electrophilic 5-fluoro-2-methoxybenzaldehyde, whereas the volatile dimethylamine escapes the system [1].
| Evidence Dimension | Aldehyde Intermediate Yield & Purity |
| Target Compound Data | 87.1% yield (using DMF) |
| Comparator Or Baseline | N-formylmorpholine/piperidine (reduced yield and high by-product formation) |
| Quantified Difference | Significant yield preservation and suppression of reductive amination by-products |
| Conditions | Bouveault formylation at 45 °C, 5 g scale |
Understanding this reactivity profile allows process chemists to select appropriate reagents (e.g., DMF) to avoid costly downstream purification of amine by-products.
Due to its high reactivity in reductive aminations and its specific stereoelectronic profile, 5-fluoro-2-methoxybenzaldehyde is a highly effective precursor for synthesizing APIs such as edivoxetine and spirocyclic LSD1 inhibitors. The high coupling yields (e.g., 70% in complex amine couplings) ensure cost-effective scale-up and minimize the need for extensive chromatographic purification[REFS-1, REFS-2].
In industrial process chemistry, 5-fluoro-2-methoxybenzaldehyde serves as a reliable intermediate in telescoped tandem reactions, such as combined formylation and hydride reduction sequences. By carefully selecting volatile formylating agents like DMF, process chemists can leverage the compound's reactivity while completely avoiding the reductive amination by-products that plague less optimized routes [2].
The relatively low melting point of 5-fluoro-2-methoxybenzaldehyde (41–46 °C) compared to its regioisomers makes it highly suitable for processes requiring low-temperature melt processing or rapid dissolution. This property is particularly advantageous in continuous flow chemistry and automated synthesis platforms where solid handling and line clogging are major concerns.
Irritant